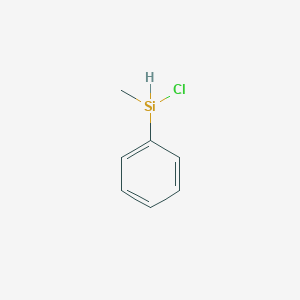

Chloro(methyl)(phenyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

chloro-methyl-phenylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPNBWPLCHOFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-82-9 | |

| Record name | (Chloromethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Chloro Methyl Phenyl Silane Derivatives

Grignard Reagent-Mediated Synthetic Routes to Chloro(methyl)(phenyl)silane Analogs

Grignard reagents are a cornerstone in the formation of silicon-carbon bonds. However, controlling the degree of substitution on a silicon halide precursor presents a significant challenge. The reactivity of Grignard reagents often leads to multiple substitutions, making the selective synthesis of monosubstituted products like this compound complex.

Reaction of Dichloromethylsilane with Phenylmagnesium Bromide

The reaction of a dichlorosilane, such as dichloromethylphenylsilane (B109416), with a Grignard reagent like phenylmagnesium bromide is a direct approach to introduce a phenyl group onto the silicon atom. A general representation of this reaction involves the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic silicon center, displacing a chloride ion.

A related synthesis involves the reaction of methyltrichlorosilane with phenylmagnesium bromide in anhydrous diethyl ether to produce dichloromethylphenylsilane. nih.gov Further reaction of dichloromethylphenylsilane with another equivalent of a Grignard reagent can then lead to the desired this compound, though careful control of stoichiometry is required to prevent the formation of the disubstituted product. One patented method describes the reaction of dichloromethylphenylsilane with bromobenzene and magnesium, which forms the Grignard reagent in situ. google.com The reaction is typically controlled at temperatures between 40-50°C during the addition of the dichloromethylphenylsilane solution, followed by a reaction period of 2-3 hours at 50-70°C to yield the product. google.com

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Dichloromethylphenylsilane | Phenylmagnesium Bromide | Diphenylmethylchlorosilane | Ether solvent, 40-70°C | Not specified |

| Methyltrichlorosilane | Phenylmagnesium Bromide | Dichloromethylphenylsilane | Anhydrous diethyl ether | Not specified nih.gov |

Syntheses Involving Chloro(chloromethyl)dimethylsilane and Phenylmagnesium Bromide

A well-documented synthesis of a this compound analog is the preparation of (chloromethyl)dimethylphenylsilane from chloro(chloromethyl)dimethylsilane and phenylmagnesium bromide. This reaction is significantly enhanced by the use of a zinc catalyst. orgsyn.org In a typical procedure, chloro(chloromethyl)dimethylsilane is reacted with phenylmagnesium bromide in the presence of a catalytic amount of dichloro(N,N,N',N'-tetramethylethylenediamine)zinc in 1,4-dioxane. orgsyn.org The reaction proceeds smoothly at low temperatures and results in a high yield of the desired product.

The use of a zinc catalyst is crucial in this synthesis as it allows the reaction to proceed efficiently under mild conditions, which is a significant improvement over uncatalyzed Grignard reactions that often require harsh conditions and can lead to a mixture of products. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium Bromide | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | 1,4-Dioxane | (Chloromethyl)dimethylphenylsilane | 80-81% orgsyn.org |

General Considerations for Organometallic Methods: Scope and Limitations

The use of Grignard reagents for the synthesis of organohalosilanes has several limitations. A primary challenge is the general inability to achieve clean, partial substitution of polychlorosilanes. gelest.com The high reactivity of Grignard reagents often leads to the formation of mixtures of mono-, di-, and trisubstituted products, which can be difficult to separate. The choice of solvent is also critical, with tetrahydrofuran (THF) generally facilitating faster reactions than diethyl ether. gelest.com However, the higher solubility of magnesium halides in THF can complicate product purification. gelest.com

Furthermore, Grignard reagents are highly sensitive to moisture and acidic protons, which can quench the reagent and reduce the yield. study.com The presence of certain functional groups on either the Grignard reagent or the silane (B1218182) can also interfere with the desired reaction. Despite these limitations, the versatility of Grignard chemistry allows for the introduction of a wide range of organic groups onto silicon, making it an indispensable tool in organosilane synthesis when reaction conditions are carefully controlled. gelest.com

Catalytic Approaches in the Synthesis of this compound Compounds

To overcome the limitations of traditional Grignard reactions, catalytic methods have been developed to improve the selectivity and efficiency of C-Si bond formation. These approaches often utilize transition metal catalysts to mediate the reaction between a chlorosilane and an organometallic reagent.

Zinc-Catalyzed Nucleophilic Substitution Reactions

Zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with organomagnesium reagents have emerged as a powerful method for the synthesis of a broad range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org Zinc salts, particularly ZnCl₂·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine), have been identified as effective catalysts for these transformations. organic-chemistry.org This catalytic system is advantageous due to the low cost, low toxicity, and environmental friendliness of zinc. organic-chemistry.org

The reaction of chlorodimethylphenylsilane with p-tolylmagnesium bromide in the presence of ZnCl₂·TMEDA in 1,4-dioxane, for example, proceeds to completion in one hour with a high yield. organic-chemistry.org Mechanistic studies suggest that the active catalytic species is a triorganozincate complex, which facilitates the smooth transfer of the organic group to the silicon center. organic-chemistry.org This method has a broad scope, accommodating sterically hindered, electron-rich, and electron-deficient arylmagnesium reagents. organic-chemistry.org

| Chlorosilane | Organomagnesium Reagent | Catalyst | Solvent | Product | Yield |

| Chlorodimethylphenylsilane | p-Tolylmagnesium Bromide | ZnCl₂·TMEDA | 1,4-Dioxane | Dimethyl(phenyl)(p-tolyl)silane | 84% organic-chemistry.org |

Palladium-Catalyzed Methylation of Chlorosilanes

Palladium-catalyzed cross-coupling reactions have been developed for the selective methylation of chlorosilanes. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related reactions demonstrate the potential of this approach. For instance, the palladium-catalyzed methylation of various dichlorosilanes, trichlorosilanes, and tetrachlorosilane has been achieved using organoaluminum reagents. sci-hub.se A combination of a palladium precursor, such as [Pd(C₃H₅)Cl]₂, and a phosphine ligand like DavePhos can effectively catalyze the selective transfer of a methyl group. sci-hub.se

Additionally, palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane provides a route to aryltrimethylsilanes. organic-chemistry.org This reaction is tolerant of various functional groups and offers an alternative to traditional organometallic methods for forming aryl-silicon bonds. organic-chemistry.org These examples highlight the potential for developing a palladium-catalyzed synthesis of this compound, which could offer high selectivity and functional group tolerance.

Gas Phase Condensation Reactions for Methylphenylchlorosilane Production

The gas phase condensation reaction is a significant industrial method for the production of methylphenylchlorosilanes. This high-temperature process typically involves the reaction of a chlorosilane with a chlorinated aromatic compound. Specifically, for the synthesis of methylphenyldichlorosilane, methyldichlorosilane is reacted with chlorobenzene in a tubular reactor at elevated temperatures. researchgate.net

This method is advantageous for its potential for continuous production and use of relatively simple reaction apparatus. researchgate.net However, it also presents challenges such as the need for high temperatures and the potential for side reactions and carbon deposition. researchgate.net

To optimize the industrial production of methylphenyldichlorosilane (MPDS) via gas phase condensation, detailed kinetic modeling is essential. A comprehensive kinetic model for the synthesis of MPDS from methyldichlorosilane and chlorobenzene has been established, encompassing 35 species and 58 elementary reactions. researchgate.net This model has been validated against experimental data obtained from a tubular reactor under a wide range of reaction conditions, showing good agreement between calculated and experimental mole fractions of reactants and products. researchgate.net

The model is crucial for understanding the complex reaction network, identifying the main reaction pathways, and predicting the influence of process parameters such as temperature, pressure, and residence time on the yield and selectivity of the desired product. Such models are instrumental in the design and optimization of industrial reactors for the synthesis of methylphenyldichlorosilane. researchgate.net A similar kinetic model with 28 species and 56 elementary reactions was developed for the synthesis of phenyltrichlorosilane (B1630512) from trichlorosilane and chlorobenzene. researchgate.net

Table 2: Overview of Kinetic Model for MPDS Synthesis

| Parameter | Value/Description |

| Reactants | Methyldichlorosilane, Chlorobenzene |

| Number of Species | 35 researchgate.net |

| Number of Elementary Reactions | 58 researchgate.net |

| Key Findings | The primary pathway for MPDS formation is the insertion of chloromethylsilylene into the C-Cl bond of chlorobenzene. researchgate.net |

| Application | Design and optimization of industrial reactors. researchgate.net |

The primary mechanism for the formation of methylphenyldichlorosilane in the gas phase condensation of methyldichlorosilane and chlorobenzene is the insertion of chloromethylsilylene (CH₃SiCl) into the carbon-chlorine bond of chlorobenzene. researchgate.net This silylene species is generated in situ from the high-temperature decomposition of methyldichlorosilane.

In a related process for producing phenyltrichlorosilane, a reaction flux analysis showed that 99% of the product was formed through the insertion of dichlorosilylene (B1217353) into the C-Cl bond of chlorobenzene. researchgate.net

Other Advanced Synthetic Strategies for Functionalized this compound Derivatives

Beyond the methods described above, other advanced synthetic strategies are employed to create functionalized this compound derivatives with tailored properties. These methods often involve the use of highly reactive organometallic reagents or catalytic reactions that allow for precise control over the molecular architecture.

The nucleophilic substitution at the silicon center of chlorosilanes with organolithium reagents is a common and generally smooth method for the synthesis of tetraorganosilanes. orgsyn.org This approach can be utilized to introduce a wide variety of organic groups onto the silicon atom of this compound.

The reaction proceeds via the attack of the carbanionic center of the organolithium reagent on the electrophilic silicon atom, with the displacement of the chloride ion. While this method is highly effective, the high reactivity of organolithium reagents can sometimes limit the functional group compatibility of the reaction. orgsyn.org Careful control of reaction conditions, such as temperature and stoichiometry, is often necessary to achieve high yields and selectivity. This methodology provides a direct route to functionalized silanes that can serve as precursors for more complex molecules and polymers.

Hydroboration is a versatile and powerful tool in organic synthesis for the formation of carbon-boron bonds, which can be further transformed into a variety of functional groups. The hydroboration of alkynylchlorosilanes provides an efficient route to alkenylsilanes bearing both a boryl and a chlorosilyl group. researchgate.net

Specifically, the reaction of an alkynyl(chloro)(methyl)(phenyl)silane with a hydroborating agent such as 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the formation of a vinylsilane derivative. researchgate.net For instance, the hydroboration of (phenylethynyl)(chloro)(methyl)(phenyl)silane with 9-BBN yields (1-(9-borabicyclo[3.3.1]nonan-9-yl)-2-phenylvinyl) chloro (methyl)(phenyl)silane. researchgate.net These resulting functionalized products, containing both a reactive Si-Cl bond and a versatile C-B bond, are valuable intermediates for further synthetic transformations, allowing for the introduction of additional functional groups and the construction of complex molecular architectures. researchgate.net

Table 3: Hydroboration of an Alkynylchlorosilane

| Reactant 1 | Reactant 2 | Product |

| (Phenylethynyl)(chloro)(methyl)(phenyl)silane | 9-Borabicyclo[3.3.1]nonane (9-BBN) | (1-(9-Borabicyclo[3.3.1]nonan-9-yl)-2-phenylvinyl) chloro (methyl)(phenyl)silane researchgate.net |

Sterically Hindered Silane Synthesis

The synthesis of sterically hindered silanes, including derivatives of this compound featuring bulky substituents, presents unique challenges due to the spatial crowding around the silicon center. This steric bulk can significantly influence the reactivity of the silicon atom, often impeding traditional synthetic pathways and necessitating specialized methodologies. The development of efficient routes to these compounds is crucial, as the steric hindrance they provide can enhance the stability of the molecule, for example by increasing its resistance to hydrolysis. thermofisher.com

Key strategies for synthesizing sterically hindered chlorosilanes involve the careful selection of precursors and reaction conditions to overcome the low reactivity imposed by bulky groups. Common approaches include the reaction of precursors like alkoxysilanes, silanols, and hydrosilanes with chlorinating agents, or the use of highly reactive organometallic reagents to introduce bulky substituents onto a silicon halide scaffold.

Research Findings on Synthetic Methodologies

Detailed research has identified several effective protocols for the preparation of chlorosilanes bearing sterically demanding groups such as isopropyl (i-Pr), tert-butyl (t-Bu), and cyclohexyl (cyclo-Hex).

One prominent method involves the reaction of trialkylalkoxysilanes that already contain bulky alkyl groups with 35% aqueous hydrochloric acid. This approach has been shown to produce the corresponding trialkylchlorosilanes in excellent yields. researchgate.net A similar treatment of trialkylsilanols with bulky substituents using concentrated hydrochloric acid also results in almost quantitative yields of the desired trialkylchlorosilanes. researchgate.net

Another effective strategy is the chlorination of trialkylhydrosilanes. The Si-H bond in these compounds can be converted to a Si-Cl bond. High yields have been achieved by treating trialkylhydrosilanes with concentrated hydrochloric acid in the presence of a palladium catalyst. researchgate.net Alternatively, an iron-catalyzed method has been developed, utilizing catalysts like FeCl3 or Fe(acac)3 with acetyl chloride as the chlorine source, to convert a range of silanes, including alkoxysilanes and silanols, into their corresponding chlorosilanes with yields ranging from 50–93%. researchgate.net

The classic Grignard reaction is also employed, where dichlorosilane or trichlorosilane precursors are reacted with organomagnesium reagents bearing bulky alkyl groups. researchgate.net However, the steric hindrance of the Grignard reagent can limit the degree of substitution, sometimes making it difficult to replace multiple chlorine atoms.

The following tables summarize key findings from studies on the synthesis of sterically hindered chlorosilanes.

Table 1: Synthesis of Sterically Hindered Chlorosilanes from Various Precursors

| Precursor Type | Precursor Example | Reagent(s) | Product | Yield |

|---|---|---|---|---|

| Alkoxysilane | Trialkylalkoxysilane (with i-Pr, sec-Bu, t-Bu) | 35% Aqueous HCl | Trialkylchlorosilane | Excellent researchgate.net |

| Silanol (B1196071) | Trialkylsilanol (with bulky groups) | 35% Aqueous HCl | Trialkylchlorosilane | Almost Quantitative researchgate.net |

| Hydrosilane | Trialkylhydrosilane | Conc. HCl, Palladium Catalyst | Trialkylchlorosilane | High researchgate.net |

Table 2: Catalyst and Reagent Systems for Chlorination of Silanes

| Catalyst System | Chlorine Source | Precursor Scope | Reported Yields |

|---|---|---|---|

| Palladium(II) chloride | Hexachloroethane | Various Hydrosilanes | Good to Quantitative researchgate.net |

These methodologies underscore the importance of tailoring synthetic strategies to the specific steric and electronic properties of the target silane. The choice of precursor—be it an alkoxysilane, silanol, or hydrosilane—and the chlorination protocol are critical factors in achieving high yields of sterically hindered this compound derivatives. The challenges posed by steric hindrance have driven the development of robust catalytic systems that can operate under mild conditions to efficiently produce these valuable compounds. researchgate.net

Reactivity and Transformation Patterns of Chloro Methyl Phenyl Silane Analogs

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon center of chloro(methyl)(phenyl)silane and its analogs is a cornerstone of their chemical behavior. Unlike carbon, silicon possesses accessible 3d orbitals, which allows it to form hypervalent, pentacoordinate intermediates during substitution reactions. soci.org This fundamental difference dictates the mechanistic pathways and reactivity patterns observed for chlorosilanes. The reactions typically proceed via stereospecific mechanisms, and the nature of the attacking nucleophile significantly influences the stereochemical outcome. researchgate.net

The reactivity of the silicon atom in this compound is modulated by the electronic and steric effects of its substituents: the methyl group, the phenyl group, and the chlorine atom.

Methyl Group: The methyl group exerts a weak positive inductive effect (+I), which slightly increases the electron density at the silicon center. This effect tends to modestly decrease the electrophilicity of the silicon atom compared to a hydrogen substituent, potentially slowing down the rate of nucleophilic attack. nih.gov

Chloro Group: The chlorine atom is a key substituent for two reasons. First, its strong electronegativity makes the silicon atom highly electrophilic and thus susceptible to nucleophilic attack. Second, the chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction. The ability of the Si-Cl bond to stretch under the influence of a nucleophile is a critical factor in the formation of the pentacoordinate transition state or intermediate. researchgate.net

Computational studies on the hydrolysis of various chlorosilanes have shown that the activation energy of the reaction is strongly correlated with the nature of the substituents on the silicon atom. researchgate.netresearchgate.net Generally, electron-withdrawing groups enhance reactivity towards nucleophiles, while sterically bulky groups can decrease it.

| Substituent | Electronic Effect | Steric Effect | Overall Impact on Reactivity Towards Nucleophiles |

|---|---|---|---|

| Methyl (-CH₃) | Electron-donating (+I) | Moderate | Slightly decreases reactivity by reducing silicon's electrophilicity. |

| Phenyl (-C₆H₅) | Electron-withdrawing (inductive) | Significant | Increases electrophilicity but can sterically hinder nucleophilic attack. |

| Chloro (-Cl) | Strongly electron-withdrawing (-I) | Small | Greatly increases reactivity by enhancing silicon's electrophilicity and acting as a good leaving group. |

Nucleophilic substitution at a silicon center does not typically follow a simple, one-step S(_N)2 mechanism like that seen with carbon. Instead, the reaction often proceeds through an associative pathway where the nucleophile first coordinates to the silicon atom, forming a pentacoordinate (hypervalent) intermediate or transition state. soci.org The reaction can then proceed via two main pathways:

Associative (A) or S(_N)2-Si Mechanism: The nucleophile attacks the silicon center to form a trigonal bipyramidal intermediate. The leaving group then departs from an axial position. This process can lead to either retention or inversion of configuration at the silicon center, depending on the nature of the nucleophile, leaving group, and solvent. researchgate.net

Dissociative (D) Mechanism: While less common for chlorosilanes, a dissociative pathway involving a transient, positively charged, tricoordinate silicon species (silylium ion) could be envisioned, particularly with very poor nucleophiles and solvents that can stabilize cations.

The dominant process is typically associative, involving the formation of stable or transient pentacoordinate adducts. researchgate.netcore.ac.uk For instance, the interaction of chiral silanes with various nucleophiles like amides or pyridines leads to the formation of four-coordinate ionic adducts, [R₃Si-Nu]⁺X⁻, which can then undergo further reactions. core.ac.uk The competition between the rate of association to form this intermediate and the rate of subsequent substitution (departure of the leaving group) is a key feature of these reactions.

| Mechanism | Key Feature | Intermediate/Transition State | Stereochemical Outcome |

|---|---|---|---|

| Associative (SN2-Si) | Formation of a bond to the nucleophile precedes breaking of the bond to the leaving group. | Pentacoordinate (trigonal bipyramidal) | Inversion or retention |

| Dissociative (SN1-Si) | Breaking of the bond to the leaving group precedes formation of a bond to the nucleophile. | Tricoordinate (silylium ion) | Racemization |

The high reactivity of the Si-Cl bond in this compound allows for its conversion into a wide array of other functionalized silanes through nucleophilic substitution.

Substituted Silanes: The reaction of chlorosilanes with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a common method for forming new silicon-carbon bonds. orgsyn.org These reactions can be highly efficient but may require catalysis, for example with zinc salts, to proceed under mild conditions with a broad range of reagents. organic-chemistry.org This method is versatile for synthesizing tetraorganosilanes. orgsyn.orgorganic-chemistry.org

Silyl (B83357) Ethers: Silyl ethers are readily formed by the reaction of a chlorosilane with an alcohol (R'-OH). libretexts.org This reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the buildup of corrosive HCl, which could also promote the reverse reaction, a weak, non-nucleophilic base such as a tertiary amine (e.g., triethylamine) is typically added to act as a scavenger. libretexts.org Silyl ethers are widely used as protecting groups for alcohols in organic synthesis. libretexts.org

| Product Type | General Reaction | Nucleophile | Typical Conditions | Reference |

|---|---|---|---|---|

| Tetraorganosilane | Me(Ph)Si(Cl)R + R'-MgX → Me(Ph)Si(R)R' + MgXCl | Grignard Reagent (R'-MgX) | Ethereal solvent (e.g., THF, 1,4-dioxane), may require catalyst (e.g., ZnCl₂) | orgsyn.orgorganic-chemistry.org |

| Silyl Ether | Me(Ph)Si(Cl)R + R'-OH → Me(Ph)Si(R)OR' + HCl | Alcohol (R'-OH) | Presence of a weak base (e.g., triethylamine, pyridine) to neutralize HCl | libretexts.org |

Hydrolysis and Condensation Reactions of Organochlorosilanes

Formation of Silanols and Siloxane Bonds

Organochlorosilanes, including this compound, are highly reactive towards nucleophiles, particularly water. The hydrolysis of the silicon-chlorine (Si-Cl) bond is a fundamental reaction that serves as the basis for the production of silicones. acs.orguni-wuppertal.de This reaction proceeds readily, yielding a silanol (B1196071) (a compound containing a Si-OH group) and hydrogen chloride. uni-wuppertal.de For this compound, the initial hydrolysis product would be methylphenylsilanol.

The silanols generated from hydrolysis are often unstable and readily undergo condensation reactions with each other. acs.org In this step, two silanol groups react to form a siloxane bond (Si–O–Si) and a molecule of water. acs.org The extent and nature of this condensation process are dictated by the number of chloro substituents on the original silane (B1218182).

Monofunctional Silanes (R₃SiCl): Hydrolysis yields a single silanol (R₃SiOH), which can only condense with one other molecule to form a disiloxane (B77578) (R₃Si-O-SiR₃). The condensation stops at this dimer stage. acs.org

Difunctional Silanes (R₂SiCl₂): Hydrolysis of analogs like dichlorodimethylsilane (B41323) or dichlorodiphenylsilane (B42835) produces a silanediol (B1258837) [R₂Si(OH)₂]. These diols can condense in a linear fashion to form long polymer chains (polysiloxanes) or cyclize to form cyclic siloxanes. acs.orguni-wuppertal.de These are the foundational reactions for silicone oils and elastomers.

Trifunctional Silanes (RSiCl₃): Hydrolysis leads to a silanetriol [RSi(OH)₃], which can condense in three dimensions. This results in the formation of a highly cross-linked, rigid, and resinous polysiloxane network. uni-wuppertal.de

Given that this compound is a difunctional chlorosilane (assuming the compound of interest is dichloromethylphenylsilane (B109416), a common precursor), its hydrolysis would lead to the formation of methylphenylsilanediol. This diol would then undergo condensation to produce polymethylphenylsiloxanes, which can exist as linear polymers or cyclic structures.

Factors Influencing Hydrolytic Stability and Condensation Kinetics

The rates of hydrolysis and subsequent condensation of organochlorosilanes are influenced by several key factors related to both the molecule's structure and the reaction environment.

Molecular Structure:

Steric Hindrance: The size of the organic substituents on the silicon atom significantly affects the rate of hydrolysis. Bulky groups, such as the phenyl group in this compound, can sterically hinder the approach of a water molecule to the silicon center, thereby slowing down the hydrolysis rate compared to less hindered analogs like dichlorodimethylsilane.

Inductive Effects: The electronic nature of the substituents plays a role. Electron-withdrawing groups can increase the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups like the methyl group can slightly decrease reactivity.

Number of Chlorine Atoms: The rate of hydrolysis generally increases with the number of chlorine atoms on the silicon. For instance, trichloromethylsilane hydrolyzes more vigorously than dichlorodimethylsilane. uni-wuppertal.de

Reaction Conditions:

pH: The hydrolysis of chlorosilanes produces HCl, which in turn catalyzes the condensation of the resulting silanols. Both acidic and basic conditions can catalyze the hydrolysis and condensation reactions, though the mechanisms differ. afinitica.com

Solvent: The choice of solvent can influence reaction rates. Hydrolysis is often carried out in a two-phase system or in a solvent that is miscible with both the chlorosilane and water, which can affect the mass transfer and kinetics. slideshare.net

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation. nih.gov

Water Concentration: The availability of water is crucial for the initial hydrolysis step. In controlled reactions, the stoichiometry of water can be used to manage the extent of condensation and the molecular weight of the resulting polysiloxane.

Cross-Coupling and Silylation Reactions

Hiyama Coupling with Aryl Halides

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organosilane and an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of organosilicon reagents is their lower toxicity and higher stability compared to other organometallic compounds used in similar couplings, such as those based on boron (Suzuki) or tin (Stille). semanticscholar.org

A crucial aspect of the Hiyama coupling is the activation of the C–Si bond, which is typically strong and unreactive. organic-chemistry.org This is achieved by a nucleophilic activator, most commonly a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgdoi.org The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. This species is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) complex in the catalytic cycle. organic-chemistry.org

The reactivity of the organosilane is highly dependent on the substituents attached to the silicon. Organosilanes bearing electronegative groups like alkoxy or halogen atoms are generally more reactive than simple alkylsilanes. organic-chemistry.org While this compound could theoretically participate in Hiyama coupling, the high reactivity of the Si-Cl bond towards the activator or trace moisture can lead to complications. Research has shown that related compounds like phenyltrichlorosilane (B1630512) can be ineffective in certain Hiyama couplings, suggesting that trialkoxysilanes are often more reliable coupling partners. semanticscholar.org Nonetheless, the principle of using a palladium catalyst and a fluoride activator remains central.

The catalytic cycle involves:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The activated organosilane transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

| Organosilane Partner | Aryl Halide Partner | Activator | Catalyst System | Product | Yield (%) | Ref. |

| Phenyltrimethoxysilane | 4-Bromoanisole | TBAF | PdCl₂ | 4-Methoxybiphenyl | 96 | doi.org |

| Phenyltrimethoxysilane | 4-Bromobenzonitrile | TBAF | PdCl₂ | 4-Cyanobiphenyl | 95 | doi.org |

| Phenyltriethoxysilane | Bromobenzene | TBAF | Pd/C | Biphenyl | 94 | nih.gov |

| Vinyltrimethoxysilane | 4,6-Dichloro-pyrimidin-2-yl tosylate | TBAF·3H₂O / CuCl | PdCl₂ / PCy₃ | 4,6-Dichloro-2-vinylpyrimidine | Moderate | semanticscholar.org |

Sonogashira Coupling and Desilylation Strategies

The Sonogashira coupling is a highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In this context, silyl groups play a critical role as protecting groups for the terminal alkyne. The acidic proton of a terminal alkyne can interfere with many organic reactions, and silyl groups like trimethylsilyl (B98337) (TMS) are commonly used to cap the alkyne. wikipedia.org A (methyl)(phenyl)silyl group could serve a similar purpose. The resulting silylated alkyne is more stable, less volatile, and can be purified easily. It is unreactive under standard Sonogashira conditions, allowing for selective coupling if another reactive site is present in the molecule. gelest.com

A key "desilylation strategy" involves removing the silyl protecting group after the desired synthetic steps are completed to regenerate the terminal alkyne. This is typically achieved under mild conditions using a fluoride source, such as TBAF, or a base like potassium carbonate in methanol. researchgate.netacs.org This two-step sequence of protection-coupling-deprotection allows for the synthesis of complex molecules containing terminal alkyne moieties.

Alternatively, some protocols allow for a one-pot, in-situ desilylation followed by Sonogashira coupling, which is particularly useful when dealing with volatile alkynes like acetylene. researchgate.net In these methods, the silyl group is cleaved in the reaction vessel, and the resulting acetylide anion immediately participates in the palladium-catalyzed coupling. researchgate.net

| Silylated Alkyne | Coupling Partner | Conditions | Strategy | Product | Ref. |

| Trimethylsilylacetylene | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄, CuI, Et₃N, then TBAF | Coupling followed by desilylation | Bis(4-bromophenyl)acetylene | wikipedia.org |

| Trimethylsilylbutadiyne | Aryl Iodide | Pd catalyst, CuI | Coupling, desilylation, then second coupling | Unsymmetrical Diarylbutadiyne | gelest.com |

| TMS-alkynes | Aryl Halides | Pd(OAc)₂, PPh₃, CsF, CuI | In-situ desilylation and coupling | Aryl Alkynes | researchgate.net |

| (Triisopropylsilyl)acetylene | 2-Iodoresorcinol | PdCl₂(PPh₃)₂, CuI, Et₃N | Coupling (silyl group retained) | 2-((Triisopropylsilyl)ethynyl)benzene-1,3-diol | researchgate.net |

Metal-Catalyzed Hydrosilylation of Unsaturated Substrates

Hydrosilylation is a significant chemical transformation involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. This atom-economic reaction is a primary method for producing a wide array of organosilicon compounds. While the reaction can occur under UV irradiation or at high temperatures, it is typically facilitated by a catalyst, most commonly a transition metal complex.

Historically, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have been the industry standard for hydrosilylating olefins and alkynes. However, the high cost and limited availability of precious metals have driven research towards more sustainable alternatives. researchgate.net Consequently, complexes based on other noble metals like rhodium, ruthenium, and iridium, as well as earth-abundant first-row transition metals like iron, cobalt, and nickel, have been developed as effective catalysts. researchgate.netnih.govresearchgate.net

Phenyl-substituted hydrosilanes, including this compound and its analogs, are common reagents in these reactions. The choice of catalyst, ligand, and silane can significantly influence the reaction's efficiency, regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition), and stereoselectivity. libretexts.orgrsc.org

The hydrosilylation of alkenes using analogs like dimethyl(phenyl)silane proceeds efficiently with various catalysts. Rhodium complexes, for instance, show a significant rate acceleration in the hydrosilylation of alkenes. nih.gov Nickel-based systems have been developed for the anti-Markovnikov hydrosilylation of terminal alkenes. nih.gov For the hydrosilylation of alkynes, challenges include controlling regioselectivity (α- vs. β-vinylsilane) and stereoselectivity ((E)- vs. (Z)-isomer). researchgate.net Iron and cobalt complexes have emerged as powerful catalysts for selective alkyne hydrosilylation, often operating through either the Chalk-Harrod or a modified Chalk-Harrod mechanism. rsc.orgrsc.org

The reaction is also applicable to carbonyl derivatives. The hydrosilylation of aldehydes and ketones, for example, can be promoted by various metal complexes to form silyl ethers, which are precursors to alcohols.

Below is a table summarizing various catalytic systems used for the hydrosilylation of different unsaturated substrates with phenyl-containing silanes.

| Catalyst System | Silane Analog | Unsaturated Substrate | Key Findings & Selectivity |

| RhCl(PPh₃)₃ | Dimethyl(2-pyridyl)silane | Alkenes | High efficiency and complete regioselectivity. nih.gov |

| NiCl₂·6H₂O/tBuOK | Primary Silanes | Terminal Alkenes | Exclusive anti-Markovnikov selectivity; broad functional group tolerance. nih.gov |

| Fe(CO)₃(BDA) | Phenylsilane | Internal Alkynes | Additive-free, (E)-selective hydrosilylation. rsc.org |

| Cobalt(II) Pivalate / Isocyanide Ligand | Hydrosiloxanes | Alkenes | Efficient catalysis with earth-abundant metals. acs.org |

| Chiral Organolanthanide Complexes | Phenylsilane | α-Substituted Styrenes | Catalyzes the formation of benzylic tertiary alkylsilanes. libretexts.org |

| Pt(CH₂=CHSiMe₂)₂O / P(t-Bu)₃ | Dimethyl(2-pyridyl)silane | Alkynes | Good yield with high regioselectivity. nih.gov |

Rearrangement and Redistribution Reactions

Intramolecular rearrangements are a fundamental class of reactions in organosilicon chemistry. However, specific, well-documented examples of intramolecular rearrangements involving the migration of a chloro, methyl, or phenyl group within a single this compound molecule are not extensively reported in the literature. Such rearrangements, if they were to occur, would likely require significant energy input or specific catalytic activation to break the stable silicon-carbon and silicon-chlorine bonds. In related systems, Lewis acids are known to catalyze the rearrangement of certain alkenylsilanes, where the reactivity depends on the nature of the substituents on the silicon atom. researchgate.net

Substituent exchange, also known as redistribution, at a silicon center is a key reaction for synthesizing various organosilanes. These reactions involve the exchange of alkyl, aryl, halo, or alkoxy groups between two or more silicon centers. While these can proceed through various mechanisms, certain exchanges are facilitated by radical pathways or, more commonly, by Lewis acid catalysis which may involve radical-like intermediates or polar transition states.

A notable example is the substituent exchange between chloro(phenyl)silanes, such as dichloromethylphenylsilane (MePhSiCl₂), and chloro(ethyl)silanes in the presence of aluminum chloride (AlCl₃) as a catalyst. This process allows for the formation of mixed chloro(ethyl)(phenyl)silanes. The reaction demonstrates that the substituents on the silicon atom are not static and can be redistributed under catalytic conditions. The presence of the Lewis acid AlCl₃ is crucial for initiating the bond cleavage and reformation processes that lead to the exchange of phenyl, methyl, ethyl, and chloro groups among the silicon atoms. These redistribution reactions are driven by thermodynamics, often resulting in a statistical or near-statistical mixture of products, although in some cases, specific mixed silanes can be obtained in yields as high as 48-52%.

The mechanism of such Lewis acid-catalyzed exchanges is complex but is understood to involve the formation of adducts between the chlorosilane and AlCl₃, which weakens the Si-Cl bond and facilitates the exchange of substituents. researchgate.netbohrium.com

Advanced Applications in Organic Synthesis and Materials Science Utilizing Chloro Methyl Phenyl Silane Derivates

Precursors for Complex Organosilicon Structures and Functionalized Materials

The ability of chloro(methyl)(phenyl)silane derivatives to undergo nucleophilic substitution at the silicon center makes them valuable precursors for a wide array of complex organosilicon and organometallic structures.

Synthesis of Higher-Order Organosilanes

Higher-order organosilanes, including disilanes and oligosilanes, can be synthesized from this compound derivatives through reductive coupling reactions. An electrochemical approach provides a general method for the synthesis of these complex molecules. This method relies on the reductive activation of chlorosilanes to generate silyl (B83357) anion intermediates, which are otherwise challenging to produce. These intermediates can then undergo heterocoupling to form a variety of novel oligosilanes. nih.govchemrxiv.org

For instance, dichlorophenylmethylsilane, a derivative of this compound, can be coupled with a chlorodisilane to produce a pentasilane. chemrxiv.org This electrochemical strategy offers a modular synthesis for functionalized cyclosilanes, which may exhibit distinct properties compared to their linear counterparts. nih.govchemrxiv.org The reaction conditions are milder than traditional methods like the Wurtz coupling and demonstrate improved chemoselectivity, thus expanding the range of compatible functional groups in oligosilane synthesis. nih.gov

| Starting Materials | Product | Synthesis Method | Reference |

| Dichlorophenylmethylsilane and a chlorodisilane | Pentasilane | Electrochemical reductive activation and heterocoupling | chemrxiv.org |

| Various chlorosilanes | Disilanes and oligosilanes | Electrochemical reductive activation and heterocoupling | nih.gov |

Building Blocks for Organometallic and Organolanthanide Reagents

The nucleophilic substitution reactions of chlorosilanes with organometallic reagents are a common method for the synthesis of tetraorganosilanes, which are valuable as reagents and functional materials. orgsyn.org Organolithium and Grignard reagents are frequently employed for this purpose. orgsyn.orglibretexts.org While reactions with organolithium reagents generally proceed smoothly, their high reactivity can limit functional group compatibility. orgsyn.orgnih.gov In contrast, the less reactive Grignard reagents often necessitate longer reaction times and higher temperatures for completion. orgsyn.orgnih.gov The use of catalysts, such as zinc chloride, can facilitate these substitution reactions with a broader range of Grignard reagents. orgsyn.org

The reactivity of this compound derivatives also extends to the formation of organolanthanide complexes. Lanthanide complexes containing silyl ligands have been synthesized and structurally characterized. While specific examples utilizing ligands directly derived from this compound are not extensively detailed in the provided search results, the general reactivity of chlorosilanes with lanthanide precursors suggests their potential as building blocks for such complexes. nih.govncl.ac.ukrutgers.edu The synthesis of these complexes often involves the reaction of a silyl ligand precursor, which can be generated from a chlorosilane, with a lanthanide source such as a lanthanide diiodide. nih.gov The resulting complexes can exhibit unique coordination geometries and electronic properties, with potential applications in catalysis and materials science. nih.govrutgers.edu The ionic character of the bond between the silyl ligand and the lanthanide metal is a key feature of these compounds. nih.govrutgers.edu

| Organometallic Reagent | Reactivity with Chlorosilanes | Application | Reference |

| Organolithium reagents | Smooth reaction, high reactivity | Synthesis of tetraorganosilanes | orgsyn.orgnih.gov |

| Grignard reagents | Slower reaction, may require catalysts | Synthesis of tetraorganosilanes | orgsyn.orgnih.gov |

| Lanthanide precursors | Formation of silyl lanthanide complexes | Potential catalysts and advanced materials | nih.govncl.ac.ukrutgers.edu |

Role in Polymer and Silicone Chemistry

Derivatives of this compound are fundamental monomers in the production of specialized silicone polymers with enhanced thermal and mechanical properties.

Monomers for Poly(methylphenylsiloxane) and Silicone Polymers

Dichloromethylphenylsilane (B109416) is a key monomer in the synthesis of poly(methylphenylsiloxane), a type of silicone polymer. The synthesis typically involves the hydrolysis of the dichlorosilane, which leads to the formation of silanol (B1196071) intermediates. These silanols then undergo condensation polymerization to form the final polymer. wikipedia.orgmdpi.com The inclusion of phenyl groups on the silicone backbone, contributed by the dichloromethylphenylsilane monomer, imparts desirable properties to the resulting polymer, such as increased thermal stability and radiation resistance. wikipedia.org

The general process for producing silicone polymers from methylchlorosilanes involves their reaction with water, which generates siloxanes and hydrogen chloride. wikipedia.org In the case of difunctional monomers like dichloromethylphenylsilane, this reaction leads to the formation of long polymer chains or cyclic oligomers. wikipedia.org

Cross-Linking Mechanisms in Polysiloxanes (e.g., Hydrosilylation, Hydrolytic Condensation)

Cross-linking is a crucial step in the production of silicone elastomers, converting the liquid polymer into a solid, elastic material. Two common cross-linking mechanisms are hydrosilylation and hydrolytic condensation.

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group (C=C). rsc.orgresearchgate.netmdpi.com This reaction is typically catalyzed by platinum complexes. rsc.orgmdpi.com In the context of poly(methylphenylsiloxane), this would involve the reaction of a methylphenylsiloxane polymer containing Si-H groups with a cross-linking agent that has vinyl groups, or vice versa. researchgate.net This addition reaction forms stable silicon-carbon bonds, resulting in a cross-linked network without the formation of byproducts. researchgate.net

Hydrolytic condensation is another important cross-linking mechanism. This process involves the reaction of silanol (Si-OH) groups, which can be present at the ends of polymer chains or on cross-linking agents. The condensation of two silanol groups forms a siloxane (Si-O-Si) bond and a molecule of water. scispace.comunm.eduafinitica.com This reaction can be catalyzed by acids or bases. unm.edu For poly(methylphenylsiloxane), this would involve the presence of terminal silanol groups on the polymer chains that can react with a suitable cross-linking agent, often a tetrafunctional silane (B1218182), to form a three-dimensional network. mdpi.com

| Cross-Linking Mechanism | Description | Key Features |

| Hydrosilylation | Addition of Si-H across a C=C double bond. rsc.orgresearchgate.netmdpi.com | Catalyst (e.g., platinum) required, no byproducts. researchgate.netmdpi.com |

| Hydrolytic Condensation | Reaction of Si-OH groups to form Si-O-Si linkages. scispace.comunm.eduafinitica.com | Can be acid or base-catalyzed, produces water as a byproduct. unm.edu |

Precursors for Silicon Carbide Ceramics via Polymer Pyrolysis

Polymers derived from this compound, specifically polymethylphenylsilane, can serve as precursors for the synthesis of silicon carbide (SiC) ceramics. The process involves the pyrolysis, or thermal decomposition, of the preceramic polymer at high temperatures in an inert atmosphere. osti.gov

The synthesis of the polymethylphenylsilane precursor can be achieved through the dechlorination and polymerization of methylphenyldichlorosilane using a reducing agent like sodium metal. This polymer is then subjected to pyrolysis at temperatures above 400°C. During pyrolysis, the organic groups on the polymer backbone decompose, leading to a significant weight loss and the formation of a ceramic residue. osti.gov The final product upon pyrolysis at temperatures around 1200°C is β-SiC. osti.gov This polymer-to-ceramic conversion route offers a method to produce SiC fibers and other complex shapes that are difficult to achieve through traditional ceramic processing methods. researchgate.netscispace.comosti.gov The ceramic yield from the pyrolysis of polymethylphenylsilane can be around 65%. osti.gov

| Precursor Polymer | Pyrolysis Temperature | Ceramic Product | Ceramic Yield | Reference |

| Polymethylphenylsilane | > 400°C (up to 1200°C) | β-Silicon Carbide (β-SiC) | ~65% | osti.gov |

Chiral Auxiliary Applications and Stereoselective Synthesis at Silicon

Derivatives of this compound are pivotal starting materials in the field of stereoselective synthesis, particularly for creating molecules with a chiral silicon atom, known as silicon-stereogenic centers. The development of methods to control the three-dimensional arrangement of substituents around the silicon atom has opened new avenues for creating novel chiral organosilanes with applications in asymmetric catalysis and materials science.

Enantioconvergent Construction of Silicon-Stereogenic Centers

A significant advancement in the synthesis of chiral silicon compounds is the enantioconvergent construction of silicon-stereogenic centers from racemic chlorosilanes. This approach utilizes a dynamic kinetic resolution process, specifically through silyletherification, to convert a racemic mixture of a chlorosilane into a single, or predominantly single, diastereomer of a silyl ether.

Recent research has demonstrated a dynamic kinetic silyletherification of racemic chlorosilanes with chiral alcohols, such as (S)-lactates, catalyzed by a 4-aminopyridine (B3432731) derivative. nih.gov This method leverages the rapid racemization of the chlorosilane under the reaction conditions, allowing the chiral auxiliary (the lactate) to selectively react with one enantiomer of the silane, while the other enantiomer continuously epimerizes to the reactive form. This process leads to a high diastereomeric excess of the resulting silyl ether. nih.gov The reaction has been shown to be effective for a range of chlorosilanes, including those with aryl groups, and can be performed on a gram scale, highlighting its practical utility for synthesizing diverse enantioenriched organosilane analogues. nih.gov

For example, the reaction of tert-butylthis compound with a secondary chiral alcohol in the presence of a 4-aminopyridine catalyst at -78 °C can produce the corresponding silyl ether with high diastereoselectivity. nih.gov The efficiency of this transformation is influenced by the catalyst structure and the electronic properties of the substituents on the silicon atom. nih.gov

Table 1: Diastereoselective Silyletherification of Racemic Chlorosilanes

| Aryl Group on Silane | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Phenyl | 4-DMAP | 95 | 92:8 |

| 4-Methoxyphenyl | 4-DMAP | 96 | 93:7 |

| 4-Fluorophenyl | 4-DMAP | 92 | 90:10 |

| 2-Naphthyl | 4-DMAP | 95 | 92:8 |

| Electron-deficient Phenyl | 4-DMAP | Not specified | 84:16 |

Data sourced from a study on the enantioconvergent synthesis of silicon-stereogenic silylethers. nih.gov

Strategies for Diastereoselective Silylations

The key to diastereoselective silylations lies in effectively differentiating between the prochiral faces of a substrate or the enantiomers of a racemic reagent. In the context of this compound derivatives, the strategy often involves reacting the racemic chlorosilane with an enantiopure chiral nucleophile, such as an alcohol, in the presence of a catalyst.

The diastereoselectivity of the silylation is governed by the steric and electronic interactions in the transition state. The choice of catalyst is crucial; for instance, various 4-aminopyridine catalysts have been screened, with pyridonaphthyridine, a highly active 4-DMAP analog, showing significant catalytic activity. nih.gov The results indicate that electron-deficient phenyl rings on the chlorosilane may increase its reactivity, potentially reducing the diastereomeric differentiation and leading to lower diastereomeric ratios. nih.gov Conversely, a well-chosen catalyst and substrate combination can create a transition state with significant energy differences between the two diastereomeric pathways, resulting in high selectivity.

Synthesis of Enantioenriched Organosilanes and Silyl Ethers

The synthesis of enantioenriched organosilanes and silyl ethers is a cornerstone of silicon stereochemistry. The diastereomerically enriched silyl ethers produced via the enantioconvergent methods described above are valuable intermediates. nih.govresearchgate.net These compounds can be readily converted into a range of other useful enantioenriched organosilanes, such as monohydrosilanes, which are important building blocks in organic synthesis. researchgate.net

Diastereoselective Silylation: A racemic chlorosilane, such as a derivative of this compound, is reacted with a chiral auxiliary to form a diastereomerically enriched silyl ether. nih.gov

Transformation: The silyl ether is then subjected to further chemical transformations, where the silicon-stereogenic center is retained, to yield the desired enantioenriched organosilane product.

This approach provides access to a wide variety of chiral organosilicon compounds that were previously difficult to synthesize. nih.gov The development of catalytic asymmetric methods, including hydrosilylation, carbene Si-H insertion, and cross-coupling reactions, has further expanded the toolkit for creating these valuable molecules with high enantioselectivity. researchgate.netnih.gov

Surface Modification and Interfacial Adhesion Enhancement

This compound and its derivatives are versatile agents in materials science, primarily used for surface modification and as coupling agents to improve the interface between different materials. chemimpex.com Their unique molecular structure, which combines a reactive chloro group with stable organic (methyl and phenyl) groups, allows them to chemically bond to inorganic surfaces while presenting an organic-compatible interface. chemimpex.comtcichemicals.com

Use as Silane Coupling Agents for Organic-Inorganic Interfaces

Silane coupling agents act as molecular bridges at the interface between inorganic and organic materials, which are often inherently incompatible. tcichemicals.comnbinno.com Derivatives of this compound are effective in this role, particularly in composite materials where adhesion between an inorganic filler (like glass, silica (B1680970), or metal oxides) and an organic polymer matrix is critical. chemimpex.comresearchgate.net

The mechanism involves a two-stage reaction:

Reaction with Inorganic Substrate: The chloro group on the silane is hydrolyzable. It reacts with moisture to form a silanol group (Si-OH). tcichemicals.comnbinno.com This silanol group can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable, covalent oxane bonds (Si-O-Substrate). nbinno.comgelest.com

Interaction with Organic Polymer: The methyl and phenyl groups attached to the silicon atom are organophilic. They form a layer at the interface that is physically and chemically compatible with the organic polymer matrix, improving wetting and adhesion. nbinno.comresearchgate.net

This enhanced adhesion leads to composite materials with improved mechanical properties, thermal stability, and resistance to moisture. chemimpex.comchemimpex.com These agents are widely used in industries such as automotive, construction, and electronics for manufacturing advanced coatings, adhesives, and reinforced plastics. chemimpex.comchemimpex.com

Modification of Surfaces for Hydrophobicity and Oleophobicity

Treating surfaces with this compound is an effective method for modifying their properties, particularly to increase hydrophobicity (water repellency) and oleophobicity (oil repellency). chemimpex.comchemimpex.com This is valuable for applications requiring self-cleaning surfaces, corrosion resistance, and moisture barriers. chemimpex.com

The modification process relies on the chemical reaction of the silane with a polar surface, which is typically rich in hydroxyl groups. gelest.com The reaction anchors the silane molecules to the surface, creating a new, low-energy surface layer composed of the organofunctional methyl and phenyl groups. gelest.comresearchgate.net

Hydrophobicity: The nonpolar methyl and phenyl groups shield the polar surface from interaction with water. gelest.com This new surface mitigates hydrogen bonding, causing water to bead up with a high contact angle rather than spreading out. gelest.comgelest.com Methyl-substituted silanes are known to provide excellent hydrophobic treatments. researchgate.net

Oleophobicity: Achieving oleophobicity requires creating a surface with very low critical surface tension (< 20 mN/m), where even hydrocarbon oils will not spread. gelest.com While simple alkyl and phenyl groups primarily induce hydrophobicity, the strategic combination of these groups can also enhance oleophobicity. gelest.com

The resulting modified surfaces are valuable in electronics, packaging, and for creating advanced coatings and sealants where control of surface energy is crucial. chemimpex.com

Applications in Microparticle Surface Modification

Derivatives of this compound are instrumental in the surface modification of inorganic microparticles, a process crucial for enhancing their compatibility with organic polymer matrices in the fabrication of composite materials. The fundamental principle of this modification lies in the reaction of the silicon-functional group of the silane with the surface of the inorganic microparticle. This compound, and its derivatives, can be effectively used as coupling agents to alter the surface properties of microfillers, such as silica and glass microbeads, transforming them from hydrophilic to hydrophobic. This change in surface chemistry is vital for achieving a homogeneous dispersion of the microparticles within a polymer matrix, which in turn leads to improved mechanical and thermal properties of the composite material.

The process of surface modification, or silanization, typically involves the reaction of the chlorosilyl group of this compound with the hydroxyl groups present on the surface of the inorganic microparticles. This reaction forms stable siloxane bonds (Si-O-Si), covalently attaching the methylphenylsilyl group to the surface of the microparticle. The attached organic groups then form a layer that reduces the surface energy of the microparticles and minimizes their tendency to agglomerate. The phenyl group, in particular, can enhance the thermal stability of the composite.

The effectiveness of the surface modification is dependent on several factors, including the concentration of the silane coupling agent, the reaction time and temperature, and the presence of moisture. While specific studies detailing the use of this compound for microparticle modification are not abundant, the principles are well-established within the broader context of silane coupling agents. The data presented in the table below is representative of the types of changes in surface properties that can be expected when using phenyl-containing silanes to modify inorganic microparticles.

Table 1: Representative Data on Surface Modification of Microparticles with Phenyl-Containing Silanes

| Microparticle | Silane Derivative | Modification Conditions | Resulting Surface Property | Application |

| Silica Gel | Phenyltrimethoxysilane | Toluene, reflux | Increased hydrophobicity | Reinforced polymer composites |

| Glass Beads | Diphenyldichlorosilane | Vapor phase deposition | Reduced surface energy | Low-dielectric constant materials |

| Alumina | Phenyltriethoxysilane | Aqueous solution | Improved dispersion in non-polar solvents | High-performance adhesives |

Reagents in Diverse Organic Transformations

Reductive Amination Protocols

This compound serves as a precursor to methylphenylsilane (B1236316), a hydrosilane that can be utilized as a reducing agent in reductive amination reactions. The conversion of this compound to methylphenylsilane is typically achieved through reduction with a suitable hydride reagent, such as lithium aluminum hydride. Once formed, methylphenylsilane can be employed in the reductive amination of aldehydes and ketones.

Reductive amination is a powerful method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. Hydrosilanes, like methylphenylsilane, offer a milder and more selective alternative to other reducing agents, such as borohydrides. The reaction is often catalyzed by a Lewis acid, which activates the carbonyl group towards nucleophilic attack by the amine and also facilitates the hydride transfer from the silane to the imine intermediate.

The general mechanism for the reductive amination using a hydrosilane involves the following steps:

Formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine.

Activation of the imine or iminium ion by a catalyst.

Hydride transfer from the hydrosilane (e.g., methylphenylsilane) to the activated intermediate, resulting in the formation of the desired amine.

While specific protocols detailing the in-situ generation of methylphenylsilane from this compound for immediate use in reductive amination are not extensively documented, the utility of phenyl-containing silanes in such transformations is well-established. The following table provides representative examples of reductive amination reactions using phenylsilane, a closely related and well-studied hydrosilane, which illustrates the scope and efficiency of this methodology.

Table 2: Representative Examples of Reductive Amination using Phenylsilane

| Carbonyl Compound | Amine | Catalyst | Product | Yield (%) |

| Benzaldehyde | Aniline | Dibutyltin dichloride | N-Benzylaniline | 92 |

| Cyclohexanone | Morpholine | Dibutyltin dichloride | 4-Cyclohexylmorpholine | 85 |

| Acetophenone | Benzylamine | Zn(OAc)₂ | N-(1-Phenylethyl)benzylamine | 78 |

Reactions with Organometallic Reagents for C-C and C-Si Bond Formation

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a fundamental and versatile method for the formation of new silicon-carbon (Si-C) bonds. In these reactions, the organometallic reagent acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane and displacing the chloride leaving group. This nucleophilic substitution reaction allows for the introduction of a wide variety of organic substituents onto the silicon atom. orgsyn.orgdtic.mil

The general reaction can be represented as follows: C₆H₅(CH₃)SiHCl + RM → C₆H₅(CH₃)SiHR + MCl (where M = MgX or Li)

The choice of the organometallic reagent allows for the synthesis of a diverse range of organosilanes. For example, reaction with an alkyl Grignard reagent will result in an alkyl(methyl)(phenyl)silane, while reaction with an aryllithium reagent will yield a diaryl(methyl)silane. The reactivity of organolithium reagents is generally higher than that of Grignard reagents. dtic.mil

While these reactions directly form Si-C bonds, the resulting organosilane products can be further utilized in reactions that lead to the formation of new carbon-carbon (C-C) bonds. For instance, the newly synthesized organosilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, where an organosilane couples with an organic halide to form a new C-C bond. gelest.com

The following table provides examples of the reaction of chlorosilanes with various organometallic reagents to illustrate the scope of this method for the formation of Si-C bonds. While not all examples specifically use this compound, they are representative of the expected reactivity.

Table 3: Reactions of Chlorosilanes with Organometallic Reagents

| Chlorosilane | Organometallic Reagent | Solvent | Product | Yield (%) |

| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium bromide | THF/Dioxane | (Chloromethyl)dimethylphenylsilane | 80-81 |

| Dichloromethylvinylsilane | 2-(N,N-dimethylaminomethyl)phenyllithium | Ether | [(2-N,N-dimethylaminomethyl)phenyl]methylvinylchlorosilane | 70 |

| Phenyldimethylsilyl chloride | Lithium | THF | Phenyldimethylsilyllithium | - |

| Triphenylchlorosilane | n-Propylmagnesium chloride | Hexane/THF | Triphenyl(propyl)silane | 65 |

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of Chloro(methyl)(phenyl)silane by probing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In this compound, there are two distinct types of protons: those on the methyl group and those on the phenyl group.

The protons of the methyl group (Si-CH₃) are expected to produce a singlet in the spectrum, as there are no adjacent protons to cause splitting. The electronegativity of the silicon and chlorine atoms attached to the same silicon center influences the chemical shift of these methyl protons. Typically, protons on a methyl group attached to a silicon atom appear upfield, but the presence of the phenyl group and the chlorine atom will shift this signal downfield compared to simpler silanes like tetramethylsilane. The expected chemical shift is generally in the range of 0.5-1.0 ppm.

The protons of the phenyl group (C₆H₅) will exhibit more complex signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the silicon substituent, the electronic environment of the ortho, meta, and para protons are different, leading to a multiplet pattern. The exact pattern and chemical shifts depend on the electronic effects of the -Si(CH₃)(Cl) group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (Si-CH₃) | 0.5 - 1.0 | Singlet |

| Phenyl (C₆H₅) | 7.0 - 8.0 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The methyl carbon (Si-CH₃) is expected to have a chemical shift in the upfield region of the spectrum. The typical range for a methyl group attached to silicon is between 0 and 10 ppm.

The phenyl group carbons will have signals in the aromatic region (125-150 ppm). libretexts.org The carbon atom directly attached to the silicon (the ipso-carbon) will have a distinct chemical shift, often broadened and of lower intensity, typically around 135-140 ppm. The ortho, meta, and para carbons will also have separate signals due to the influence of the silyl (B83357) substituent. Their chemical shifts are generally found between 128 and 135 ppm. oregonstate.eduresearchgate.net The specific shifts are influenced by the electronic properties of the chloro(methyl)silyl group.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methyl (Si-CH₃) | 0 - 10 |

| Phenyl (ipso-C) | 135 - 140 |

| Phenyl (ortho, meta, para-C) | 128 - 135 |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique that provides direct information about the chemical environment and coordination state of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.

For this compound, the silicon atom is in a tetrahedral environment, bonded to one methyl group, one phenyl group, one chlorine atom, and one hydrogen atom (note: the common starting material is dichloromethylphenylsilane (B109416), but the subject compound is this compound which implies a Si-H bond). The presence of the electronegative chlorine atom causes a significant downfield shift compared to tetralkylsilanes. Based on data for similar chlorosilanes, the ²⁹Si chemical shift for this compound is expected in the range of δ = 10 to 30 ppm. researchgate.netrsc.org

| Nucleus | Substituents | Expected Chemical Shift (δ, ppm) |

| ²⁹Si | -CH₃, -C₆H₅, -Cl, -H | 10 - 30 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups and analyze the molecular vibrations within this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups and bonds.

Key expected vibrational frequencies for this compound include:

Si-H Stretch: A characteristic and strong band is expected around 2150-2250 cm⁻¹ for the silicon-hydride bond.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the phenyl group typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching of the methyl group is expected in the 2900-3000 cm⁻¹ region.

C=C Stretch (Aromatic): The phenyl ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

Si-CH₃ Deformation: The symmetric deformation of the methyl group attached to silicon is typically observed around 1250 cm⁻¹.

Si-Phenyl Vibration: A band characteristic of the Si-C₆H₅ bond is expected near 1100-1130 cm⁻¹.

Si-Cl Stretch: The silicon-chlorine stretching vibration is expected to produce a strong absorption in the 450-600 cm⁻¹ range. nist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Methyl) | 2900 - 3000 |

| Si-H Stretch | 2150 - 2250 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| Si-CH₃ Deformation | ~1250 |

| Si-Phenyl Vibration | 1100 - 1130 |

| Si-Cl Stretch | 450 - 600 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and bonds that are weakly active or inactive in FTIR.

In this compound, Raman spectroscopy can be used to confirm and complement the data obtained from FTIR. azom.comrsc.org Key Raman active modes would include:

Si-H Stretch: A strong and easily identifiable band around 2150-2250 cm⁻¹.

Aromatic Ring Breathing: A very strong and characteristic symmetric vibration of the phenyl ring, typically appearing around 1000 cm⁻¹.

Si-C Stretches: The Si-methyl and Si-phenyl stretching vibrations will also be Raman active.

Si-Cl Stretch: The Si-Cl stretching vibration is also observable in the Raman spectrum, typically in the 450-600 cm⁻¹ region.

The combination of FTIR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound, specific mass spectrometry methods are employed to confirm its elemental composition and to characterize potential secondary products like oligomers.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₇H₉ClSi. HRMS provides an experimental mass that can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. The close agreement between the measured and theoretical mass confirms the molecular formula. The presence of chlorine and silicon also imparts a characteristic isotopic pattern, with the A+2 peak (from ³⁷Cl, ²⁹Si, and ³⁰Si isotopes) providing further structural confirmation.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Molecular Formula | Principal Ion Species | Theoretical Exact Mass (Da) | Expected High-Resolution Measurement (Da) | Mass Difference (ppm) |

|---|---|---|---|---|

| C₇H₉³⁵ClSi | [M]⁺ | 156.0162 | ~156.0162 ± 0.0008 | < 5 ppm |

| C₇H₉³⁷ClSi | [M+2]⁺ | 157.9933 | ~157.9933 ± 0.0008 | < 5 ppm |

Field Desorption Mass Spectrometry (FD-MS) for Oligomer Characterization

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly suited for the analysis of non-volatile and thermally sensitive compounds, including oligomers and organometallic complexes. wikipedia.orgwaters.com The method involves applying the sample directly onto an emitter which is then subjected to a high electric field, causing the desorption and ionization of molecules with minimal fragmentation. wikipedia.orgwaters.com This results in mass spectra that are typically dominated by the molecular ion (M⁺•), providing clear molecular weight information. wikipedia.orgwaters.com

Chlorosilanes, including this compound, can undergo hydrolysis and condensation reactions, especially in the presence of moisture, to form siloxane oligomers. FD-MS is an ideal technique to characterize these oligomeric species. The soft nature of the ionization preserves the intact oligomers, allowing for the determination of their molecular weights and the distribution of different chain lengths.

Table 2: Hypothetical FD-MS Data for Potential Oligomers of this compound Data is illustrative of expected results from FD-MS analysis of siloxane oligomers formed from the hydrolysis/condensation of the parent compound.

| Oligomer | Structure (Repeating Unit) | Molecular Formula | Expected m/z ([M]⁺) |

|---|---|---|---|

| Monomer (Hydrolyzed) | C₆H₅(CH₃)SiH(OH) | C₇H₁₀OSi | 138.05 |

| Dimer (Cyclic or Linear) | -[Si(CH₃)(C₆H₅)-O]-₂ | C₁₄H₁₆O₂Si₂ | 272.07 |

| Trimer (Cyclic or Linear) | -[Si(CH₃)(C₆H₅)-O]-₃ | C₂₁H₂₄O₃Si₃ | 408.11 |

| Tetramer (Cyclic or Linear) | -[Si(CH₃)(C₆H₅)-O]-₄ | C₂₈H₃₂O₄Si₄ | 544.15 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a published crystal structure for this compound was not identified in the reviewed literature, an X-ray crystallographic analysis would provide invaluable structural data. The expected molecular geometry around the central silicon atom is a distorted tetrahedron, with the four substituents (chloro, methyl, phenyl, and hydrogen) occupying the vertices. The analysis would precisely quantify the Si-Cl, Si-C(methyl), and Si-C(phenyl) bond lengths, as well as the various bond angles around the silicon atom. This data is crucial for understanding the steric and electronic effects of the substituents on the molecule's structure and reactivity.

Table 3: Expected Crystallographic Parameters for this compound Values are based on typical bond lengths and angles observed in similar organosilicon compounds.

| Parameter | Expected Value | |

|---|---|---|

| Bond Lengths (Å) | Si-Cl | ~2.05 - 2.08 Å |

| Si-C (phenyl) | ~1.85 - 1.88 Å | |

| Si-C (methyl) | ~1.84 - 1.87 Å | |

| Bond Angles (°) | C(phenyl)-Si-C(methyl) | ~110 - 114° |

| Cl-Si-C(phenyl) | ~106 - 109° | |

| Cl-Si-C(methyl) | ~107 - 110° |

Computational and Theoretical Chemistry Studies of Chloro Methyl Phenyl Silane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a range of investigations on organosilane compounds.